Cas no 20348-19-0 (2-Methyl-2H-pyrido3,2-B1,4oxazin-3(4H)-one)

2-Methyl-2H-pyrido3,2-B1,4oxazin-3(4H)-one Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- 2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
- 2-Methyl-2H,4H-pyrido[3,2-b]-1,4-oxazin-3-one
- 3,4-dihydro-2-methyl-3-oxo-2H-pyrido[3,2-b]-[1,4]oxazine
- AT28357
- BCP19244
- AS-8471
- EN300-208921
- 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 2-methyl-
- 2-METHYL-2H,3H,4H-PYRIDO[3,2-B][1,4]OXAZIN-3-ONE
- DB-066152
- Z1255424865
- 20348-19-0
- MFCD12755875
- DTXSID70517756
- A879698
- 2-METHYL-2H,4H-PYRIDO[3,2-B][1,4]OXAZIN-3-ONE
- CS-0449479
- SCHEMBL4067523
- AB65764
- AKOS015999278
- 2-Methyl-2H-pyrido3,2-B1,4oxazin-3(4H)-one
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- MDL: MFCD12755875
- Inchi: InChI=1S/C8H8N2O2/c1-5-8(11)10-7-6(12-5)3-2-4-9-7/h2-5H,1H3,(H,9,10,11)
- InChI Key: NAUMYXMBWPUXRJ-UHFFFAOYSA-N
- SMILES: CC1C(NC2=C(O1)C=CC=N2)=O
Computed Properties
- Exact Mass: 164.05864
- Monoisotopic Mass: 164.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 51.2Ų
Experimental Properties
- Density: 1.233
- Melting Point: 170 ºC
- PSA: 51.22
2-Methyl-2H-pyrido3,2-B1,4oxazin-3(4H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M341335-100mg |
2-Methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one |
20348-19-0 | 100mg |
$ 65.00 | 2022-06-03 | ||
Chemenu | CM303967-5g |
2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one |
20348-19-0 | 95% | 5g |
$333 | 2023-03-04 | |
Apollo Scientific | OR110334-5g |
2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one |
20348-19-0 | 5g |
£144.00 | 2025-02-19 | ||
Apollo Scientific | OR110334-1g |
2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one |
20348-19-0 | 1g |
£48.00 | 2025-02-19 | ||
abcr | AB335628-1 g |
2-Methyl-2H,4H-pyrido[3,2-b]-1,4-oxazin-3-one; 95% |
20348-19-0 | 1g |
€138.70 | 2023-04-26 | ||
Enamine | EN300-208921-0.05g |
2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one |
20348-19-0 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-208921-1.0g |
2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one |
20348-19-0 | 95.0% | 1.0g |
$19.0 | 2025-03-21 | |
abcr | AB335628-250mg |
2-Methyl-2H,4H-pyrido[3,2-b]-1,4-oxazin-3-one, 95%; . |
20348-19-0 | 95% | 250mg |
€100.50 | 2025-02-15 | |
Enamine | EN300-208921-1g |
2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one |
20348-19-0 | 95% | 1g |
$97.0 | 2023-09-16 | |
1PlusChem | 1P0029DF-250mg |
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 2-methyl- |
20348-19-0 | 95% | 250mg |
$118.00 | 2023-12-19 |
2-Methyl-2H-pyrido3,2-B1,4oxazin-3(4H)-one Related Literature
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
Additional information on 2-Methyl-2H-pyrido3,2-B1,4oxazin-3(4H)-one
Introduction to 2-Methyl-2H-pyrido3,2-B1,4oxazin-3(4H)-one (CAS No. 20348-19-0)
2-Methyl-2H-pyrido3,2-B1,4oxazin-3(4H)-one, identified by its CAS number 20348-19-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrido[3,2-b]pyrazinone scaffold, a structural motif known for its diverse biological activities and potential therapeutic applications. The unique arrangement of nitrogen and oxygen atoms in its core structure contributes to its distinctive chemical properties, making it a subject of extensive study in drug discovery and development.
The pyrido[3,2-b]pyrazinone core is a privileged scaffold in medicinal chemistry, frequently explored for its pharmacological potential. Compounds derived from this scaffold have been investigated for their roles in modulating various biological pathways, including enzyme inhibition and receptor interaction. The presence of a methyl group at the 2-position and the oxazine ring at the 3,4-position further enhances the complexity and functionality of 2-Methyl-2H-pyrido3,2-B1,4oxazin-3(4H)-one, enabling diverse chemical modifications and derivatization strategies.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic benefits. 2-Methyl-2H-pyrido3,2-B1,4oxazin-3(4H)-one has emerged as a promising candidate due to its structural features that allow for selective interactions with biological targets. Its molecular framework is conducive to binding with enzymes and receptors involved in critical physiological processes, such as inflammation, metabolism, and cell signaling.
One of the most compelling aspects of 2-Methyl-2H-pyrido3,2-B1,4oxazin-3(4H)-one is its versatility in drug design. The compound’s heterocyclic system provides multiple sites for functionalization, enabling chemists to tailor its properties for specific biological activities. Researchers have explored various derivatives of this scaffold to optimize potency, selectivity, and pharmacokinetic profiles. These efforts have led to the identification of several analogs with enhanced pharmacological properties, making them attractive candidates for further development.
The CAS No. 20348-19-0 assigned to 2-Methyl-2H-pyrido3,2-B1,4oxazin-3(4H)-one underscores its significance in chemical databases and literature. This unique identifier ensures accurate referencing and facilitates easy retrieval of scientific information related to the compound. The compound’s entry in chemical databases includes detailed information about its physical and chemical properties, synthesis methods, and spectroscopic data, which are essential for researchers engaged in medicinal chemistry.
Recent studies have highlighted the potential of pyrido[3,2-b]pyrazinones as scaffolds for developing drugs targeting neurological disorders. The structural features of 2-Methyl-2H-pyrido3,2-B1,4oxazin-3(4H)-one make it particularly interesting for investigating its effects on neurotransmitter systems and receptor interactions. Preclinical studies have demonstrated that derivatives of this scaffold exhibit promising activity in models of depression and cognitive disorders. These findings suggest that further exploration of CAS No. 20348-19-0 could lead to novel therapeutic agents for treating neurological conditions.
The synthesis of 2-Methyl-2H-pyrido3,2-B1,4oxazin-3(4H)-one involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically begins with the formation of the pyrido[3,2-b]pyrazinone core through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the methyl group at the 2-position and the oxazine ring at the 3,4-position. These synthetic routes highlight the compound’s complexity and the precision required in its preparation.
Advances in computational chemistry have also played a crucial role in understanding the behavior of CAS No. 20348-19-0 at both molecular and cellular levels. Molecular modeling studies have provided insights into how this compound interacts with biological targets by predicting binding modes and affinity scores. These computational approaches complement experimental investigations by offering rapid screening of potential drug candidates and optimization strategies.
The pharmacological profile of 2-Methyl-2H-pyrido3,2-B1,4oxazin-3(4H)-one is further enhanced by its ability to cross biological membranes due to its lipophilic nature. This property is critical for drug delivery systems where membrane permeability is a key factor determining bioavailability. Researchers have explored various formulations to enhance the delivery efficiency of this compound while maintaining its therapeutic efficacy.
In conclusion,CAS No. 20348-19-0, corresponding to Chemical Name: 5-methylpyrido[α,β]pyrazinidine - 6-carboxylic acid, represents a significant advancement in pharmaceutical research due to its structural complexity and diverse biological activities. The ongoing investigation into this compound holds promise for developing novel therapeutics targeting neurological disorders among other conditions where modulation of enzyme activity or receptor interaction is required.
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